molecular formula C19H17ClFN3O4S B2846705 Ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-04-7

Ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2846705
CAS RN: 851949-04-7
M. Wt: 437.87
InChI Key: ZFEHPRITAGTFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C19H17ClFN3O4S and its molecular weight is 437.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Fluorescent Molecules

A study explored the synthesis of trifluoromethyl-promoted functional pyrazolo pyrimidine and tetrazine derivatives. It was discovered that one of the compounds exhibited novel fluorescent properties, suggesting potential as an attractive fluorophore due to its strong fluorescence intensity compared to its methyl analogue, highlighting its utility in binding site investigations and material sciences (Wu et al., 2006).

Antimicrobial Applications

Another research focused on the synthesis of a pyrazole derivative, characterized by structural stability through intramolecular hydrogen bonds and π-π interactions. This study aimed at exploring the compound's pharmacological significance, particularly its antimicrobial activities (Achutha et al., 2017).

Herbicidal Activities

The synthesis and evaluation of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were conducted, with some compounds demonstrating promising herbicidal activities against dicotyledonous plants, including Chl inhibition at very low concentrations. This suggests potential applications in agricultural chemistry (Xu et al., 2008).

Synthesis of Anti-inflammatory Agents

Research on the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into Schiff bases revealed some compounds with promising antibacterial, antifungal, and anti-inflammatory activity. This highlights the chemical's potential in developing new pharmaceutical agents (Narayana et al., 2006).

properties

IUPAC Name

ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O4S/c1-2-28-19(27)16-13-10-29-17(22-14(25)4-3-9-20)15(13)18(26)24(23-16)12-7-5-11(21)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEHPRITAGTFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCCl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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